Thiomorpholine-4-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
61907-20-8 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
thiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C5H9NOS/c7-5-6-1-3-8-4-2-6/h5H,1-4H2 |
InChI Key |
JYMQQKIMCZOSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C=O |
Origin of Product |
United States |
Synthetic Methodologies for Thiomorpholine 4 Carbaldehyde
Classical and Established Synthetic Routes
Traditional methods for the synthesis of Thiomorpholine-4-carbaldehyde primarily rely on the direct formylation of the parent thiomorpholine (B91149) molecule using stoichiometric amounts of formylating agents. These established routes are well-documented for the N-formylation of secondary amines in general and are applicable to the thiomorpholine system.
The most direct approach to this compound is the N-formylation of thiomorpholine. This transformation can be accomplished using a variety of classical formylating agents. nih.gov
Formic Acid : The use of formic acid, often in the presence of a dehydrating agent or under reflux conditions with a Dean-Stark trap to remove water, is a fundamental method for formylating amines. nih.gov The reaction involves the condensation of the amine with formic acid. nih.gov
Formate (B1220265) Esters : Reagents such as methyl formate can serve as formylating agents, typically requiring a base catalyst to proceed. nih.gov
Vilsmeier-Haack Reagent : The Vilsmeier-Haack reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is a potent formylating agent. ijpcbs.comorganic-chemistry.org While commonly used for electron-rich aromatic compounds, it is also effective for the formylation of secondary amines. ijpcbs.comyoutube.com
Chloral (B1216628) : In early synthetic chemistry, chloral was used to formylate amines, producing the desired formamide (B127407) and chloroform (B151607) as a byproduct in excellent yields at low temperatures. nih.gov
| Formylating Agent | Typical Conditions | Key Features/Byproducts | Reference |
|---|---|---|---|
| Formic Acid | Reflux in toluene (B28343) (dehydration) | Direct, water is the only byproduct. | nih.gov |
| Methyl Formate | Base catalyst (e.g., TBD), room temperature | Milder conditions, methanol (B129727) byproduct. | nih.gov |
| DMF/POCl₃ (Vilsmeier Reagent) | Various, often DCM or DMF as solvent | Highly reactive electrophile. | ijpcbs.comorganic-chemistry.orgyoutube.com |
| Chloral | Low temperature | High yields, chloroform byproduct. | nih.gov |
The synthesis of this compound via a ring-closing strategy that simultaneously incorporates the N-formyl group is not a commonly documented or established route in chemical literature. Most synthetic approaches focus on first constructing the thiomorpholine heterocyclic core and subsequently performing the N-formylation. nih.govorganic-chemistry.org A hypothetical ring-closing approach would necessitate a linear precursor already containing the N-formyl group. Such a strategy might involve the intramolecular cyclization of a bifunctional substrate, for example, the reaction of an N-formylated cysteamine (B1669678) derivative with a 1,2-dihaloethane equivalent. However, this remains a speculative pathway, with the formylation of a pre-formed thiomorpholine ring being the overwhelmingly preferred and more efficient synthetic strategy.
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the thiomorpholine ring, being a secondary amine, acts as a nucleophile and attacks an electrophilic formylating agent. The lone pair of electrons on the nitrogen initiates the reaction, leading to the formation of a new nitrogen-carbon bond and displacement of a leaving group from the formyl source.
The nucleophilic character of the thiomorpholine nitrogen is well-established, allowing it to react with various electrophiles. nih.govmdpi.com In the context of formylation, this reactivity is harnessed by presenting the thiomorpholine with a suitable electrophilic carbonyl carbon.
With formic acid , the nitrogen attacks the protonated carbonyl carbon, followed by dehydration. nih.gov
With formate esters , the nitrogen attacks the ester carbonyl, leading to the displacement of an alkoxide leaving group. nih.gov
The Vilsmeier reagent (a chloroiminium ion) is a particularly potent electrophile that is readily attacked by the nucleophilic nitrogen of thiomorpholine to form an intermediate that hydrolyzes to the final carbaldehyde product. organic-chemistry.orgjk-sci.com
This mechanistic principle underpins nearly all direct syntheses of the target compound from its parent amine.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These advanced approaches focus on green chemistry principles, such as the use of catalysts, safer reagents, and solvent-free conditions.
Several green strategies have been developed for the N-formylation of amines, which are directly applicable to the synthesis of this compound. researchgate.net These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
Sustainable C1 Sources : Instead of traditional formylating agents, greener one-carbon (C1) sources are employed. Methanol is a prominent example, serving as both a reagent and a solvent in oxidative N-formylation reactions. mdpi.comnih.govacs.org Carbon dioxide (CO₂) has also been explored as a sustainable C1 source for the formylation of amines. researchgate.netresearchgate.net
Solvent-Free Conditions : Performing reactions without a solvent (neat conditions) is a core principle of green chemistry. The N-formylation of amines with formic acid can be conducted efficiently under solvent-free conditions, often with mild heating, which simplifies work-up and eliminates solvent waste. organic-chemistry.orgscholarsresearchlibrary.com
Recyclable Catalysts : The use of heterogeneous catalysts that can be easily recovered and reused improves the sustainability of the process. mdpi.comnih.gov
Continuous Flow Synthesis : While demonstrated for the synthesis of the thiomorpholine precursor rather than the formylation step itself, continuous flow processing is a key green technology. nih.govconsensus.app It allows for safer handling of hazardous intermediates and improved process control and scalability. nih.gov
Catalysis offers a powerful tool for the efficient and selective synthesis of N-formamides, including this compound. These methods often operate under milder conditions and with greater atom economy than stoichiometric approaches. nih.govresearchgate.net
Metal-Based Catalysis : A wide range of metal catalysts have been developed for N-formylation.
Gold/Palladium Nanoparticles : Reusable bimetallic AuPd–Fe₃O₄ nanoparticles have been shown to effectively catalyze the oxidative N-formylation of secondary amines at room temperature, using methanol as the formyl source and oxygen as the oxidant. mdpi.comnih.govnih.gov The magnetic iron oxide support allows for easy recovery of the catalyst. mdpi.comnih.gov
Ruthenium Catalysts : Homogeneous ruthenium complexes can catalyze the formylation of amines via the dehydrogenation of methanol. nih.govacs.org
Copper Catalysts : Copper salts, such as CuCl₂, can catalyze the oxidative formylation of amines using methanol in the presence of hydrogen peroxide as a terminal oxidant. nih.govnih.gov
Indium Catalysts : Metallic indium has been reported to catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov
Non-Metal Catalysis :
Iodine : Molecular iodine is an inexpensive and low-toxicity catalyst for the N-formylation of amines with formic acid under solvent-free conditions, proceeding with high efficiency. organic-chemistry.org
Acid/Base Catalysis : Solid acid catalysts like Amberlite IR-120 resin or melamine-trisulfonic acid can promote formylation with formic acid. nih.gov Organic bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been used to catalyze formylation with methyl formate. nih.gov
| Catalyst System | Formyl Source | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| AuPd–Fe₃O₄ Nanoparticles | Methanol | Room temperature, O₂ (1 atm) | Reusable, mild conditions, green C1 source. | mdpi.comnih.govnih.gov |
| Ruthenium Complex | Methanol | Elevated temperature | Dehydrogenative coupling, high selectivity. | nih.govacs.org |
| CuCl₂•H₂O | Methanol | Room temperature, H₂O₂ | Uses an inexpensive metal catalyst. | nih.govnih.gov |
| Molecular Iodine (I₂) | Formic Acid | 70°C, solvent-free | Metal-free, low cost, high efficiency. | organic-chemistry.org |
| Amberlite IR-120[H⁺] | Formic Acid | Microwave irradiation, solvent-free | Reusable resin, very fast reaction times. | nih.gov |
Microwave-Assisted and Flow Chemistry Techniques in Synthesis
Modern synthetic chemistry has increasingly adopted microwave-assisted and continuous flow techniques to enhance reaction efficiency, reduce times, and improve safety and scalability. These methods are particularly advantageous for handling hazardous intermediates and precisely controlling reaction parameters.
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis for its ability to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. rsc.org While direct microwave-assisted synthesis of this compound is not prominently documented, the technique has been successfully used in reactions involving the thiomorpholine scaffold. For instance, isatin (B1672199) hydrazones have been reacted with thiomorpholine and formaldehyde (B43269) to afford tethered analogues, demonstrating the compatibility of the thiomorpholine ring system with this technology. rsc.org
Continuous Flow Chemistry
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. A notable advancement in the synthesis of the thiomorpholine scaffold is a two-step telescoped continuous flow process. researchgate.netacs.org This procedure utilizes low-cost, readily available starting materials—cysteamine hydrochloride and vinyl chloride—to produce thiomorpholine in an atom- and time-efficient manner. researchgate.netnih.gov
| Parameter | Details | Source(s) |
|---|---|---|
| Reaction Type | Two-step telescoped photochemical thiol-ene/cyclization | researchgate.netacs.org |
| Starting Materials | Cysteamine hydrochloride and vinyl chloride | researchgate.netnih.gov |
| Photocatalyst | 9-Fluorenone (0.1–0.5 mol %) | acs.org |
| Concentration | 4 M | acs.org |
| Overall Residence Time | 40 minutes | acs.org |
| Intermediate Yield | Quantitative | acs.org |
| Final NMR Yield | 84% | nih.gov |
| Final Isolated Yield | 54% (after distillation) | nih.gov |
Stereoselective and Asymmetric Synthesis Strategies
The development of stereoselective and asymmetric syntheses is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. For the thiomorpholine scaffold, strategies have been developed for the stereoselective synthesis of substituted derivatives, such as thiomorpholine-3-carboxylic acids. acs.org
One effective method employs a polymer-supported, solid-phase synthesis approach. acs.orgacs.org This strategy begins with an immobilized amino acid, Fmoc-Cys(Trt)-OH, on a Wang resin. acs.orgnih.gov Following a series of solid-phase reactions to build an N-alkyl-N-sulfonyl intermediate, the crucial step involves cleavage from the resin using trifluoroacetic acid (TFA). acs.orgacs.org
The stereoselectivity of the final product is controlled during this cleavage and cyclization step. The inclusion of a reducing agent, triethylsilane (TES), in the TFA cleavage cocktail leads to the stereoselective formation of the saturated morpholine (B109124)/thiomorpholine ring. acs.orgnih.gov This method was found to be fully stereoselective for derivatives synthesized from cysteine, yielding a specific configuration at the newly formed stereocenter. acs.org The final cyclization to form the thiomorpholine ring can be achieved quantitatively using neat TFA for 6–9 hours. acs.org
| Step | Key Reagent/Component | Purpose | Source(s) |
|---|---|---|---|
| Starting Material | Immobilized Fmoc-Cys(Trt)-OH | Provides the core C-S-C backbone for the heterocycle | acs.orgnih.gov |
| Support | Wang Resin | Solid-phase synthesis anchor | acs.org |
| Cyclization/Cleavage | Trifluoroacetic acid (TFA) | Mediates cleavage from the resin and ring closure | acs.org |
| Stereocontrol | Triethylsilane (TES) | Acts as a reducing agent during cleavage to ensure stereoselective formation of the saturated ring | acs.org |
Advanced Spectroscopic and Structural Characterization of Thiomorpholine 4 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of Thiomorpholine-4-carbaldehyde. The technique provides detailed information about the chemical environment of each nucleus and the spatial relationships between them.
Multi-Dimensional NMR Techniques for Conformational Analysis and Structural Elucidation
While a standard one-dimensional ¹H NMR spectrum provides initial information on proton chemical shifts and through-bond couplings, multi-dimensional techniques are required for a complete structural assignment and conformational analysis.
COSY (Correlation Spectroscopy): A 2D COSY experiment would be used to establish ¹H-¹H spin-spin coupling networks within the molecule. libretexts.orguio.no This allows for the unambiguous assignment of protons on the thiomorpholine (B91149) ring, identifying which protons are adjacent to one another (vicinal coupling) and which are attached to the same carbon (geminal coupling). libretexts.org Cross-peaks in the COSY spectrum would connect the chemical shifts of J-coupled protons, confirming the connectivity of the C2-C3 and C5-C6 methylene (B1212753) groups of the thiomorpholine ring. uio.no
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the through-space proximity of atoms, a 2D NOESY experiment is essential. uio.nocolumbia.edu The Nuclear Overhauser Effect (NOE) occurs between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. columbia.edu For this compound, NOESY is critical for determining the orientation of the N-formyl group relative to the thiomorpholine ring and for confirming the ring's conformation (e.g., chair or boat). Correlations between the aldehyde proton (-CHO) and specific axial or equatorial protons on the C3 and C5 positions of the ring would define the preferred rotational isomer (conformer) around the N4-C(O) bond.
The combination of these techniques allows for a comprehensive elucidation of the molecule's solution-state conformation, including the puckering of the thiomorpholine ring and the rotational barrier of the N-formyl group.
Isotopic Labeling Studies for Mechanistic and Structural Insights
Isotopic labeling involves the site-specific replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium). This technique can provide profound insights that are otherwise difficult to obtain. nih.gov
For this compound, several labeling strategies could be employed:
¹³C Labeling: Synthesizing the molecule with a ¹³C-labeled carbonyl carbon (-CH¹³O) would significantly enhance the signal for this carbon in ¹³C NMR spectra. This is particularly useful for studying reactions involving the aldehyde group or for quantifying conformer populations if the carbonyl signal is sensitive to the local environment.
¹⁵N Labeling: Incorporation of a ¹⁵N atom at the N4 position would enable ¹⁵N NMR studies. The chemical shift of ¹⁵N is highly sensitive to the electronic environment, providing direct information on the hybridization and degree of amide character of the nitrogen atom due to resonance with the carbonyl group.
Deuterium (B1214612) Labeling: Replacing specific protons with deuterium can simplify complex ¹H NMR spectra and is a powerful tool in NOE experiments to isolate specific interactions. For example, selective deuteration of the C3/C5 methylene groups could help in quantifying NOE effects between the aldehyde proton and the C2/C6 protons more accurately.
These isotopic labeling studies, while synthetically demanding, offer an unparalleled level of detail for understanding the structural and electronic properties of this compound. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. sci-hub.st These techniques are complementary and highly effective for identifying functional groups and gaining insight into molecular structure. spectroscopyonline.com
For this compound, the spectra are dominated by vibrations characteristic of the N-formyl group and the thiomorpholine ring.
Carbonyl (C=O) Stretch: The most prominent feature in the FT-IR spectrum is expected to be a very strong absorption band corresponding to the C=O stretching vibration. libretexts.orgspectroscopyonline.com For aliphatic aldehydes and N-formyl groups, this band typically appears in the range of 1740-1685 cm⁻¹. libretexts.orgumsl.edu Its high intensity is due to the large change in dipole moment during the vibration. spectroscopyonline.com In the Raman spectrum, the C=O stretch is often weaker.
C-H Stretches: Absorptions from the C-H stretching of the methylene groups (CH₂) in the thiomorpholine ring are expected between 3000 and 2850 cm⁻¹. libretexts.org A distinct, and often weaker, pair of bands for the aldehyde C-H stretch is also anticipated around 2830-2695 cm⁻¹. libretexts.org
Thiomorpholine Ring Vibrations: The spectrum will also contain a series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various vibrations of the thiomorpholine ring, including CH₂ bending (scissoring, rocking), C-N stretching, and C-S stretching modes. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities, aiding in the precise assignment of the observed experimental bands. nih.govnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Stretch (ring CH₂) | 3000 - 2850 | Medium | Strong |
| C-H Stretch (aldehyde) | 2830 - 2695 | Weak-Medium | Medium |
| C=O Stretch (amide/aldehyde) | 1740 - 1685 | Very Strong | Medium-Weak |
| CH₂ Bending (scissoring) | 1470 - 1440 | Medium | Medium |
| C-N Stretch | 1250 - 1020 | Medium | Weak |
| C-S Stretch | 750 - 600 | Weak-Medium | Strong |
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. nih.gov This technique reveals precise bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
While the specific crystal structure of this compound is not publicly available, analysis of closely related N-substituted thiomorpholine derivatives provides significant insight into the expected packing motifs. researchgate.netmdpi.com The arrangement of molecules in the crystal is governed by non-covalent interactions.
Hydrogen Bonding: In N-acyl thiomorpholine structures, weak C—H···O hydrogen bonds are common intermolecular interactions. researchgate.netmdpi.com The aldehyde oxygen of one molecule can act as a hydrogen bond acceptor for C-H donors from the thiomorpholine ring of an adjacent molecule. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net
Stacking Interactions: In derivatives with aromatic substituents, π-stacking interactions play a significant role in organizing the crystal packing. mdpi.commdpi.com For this compound, dipole-dipole interactions involving the polar formyl group are likely to be a key factor in the packing arrangement.
Other Weak Interactions: C—H···S hydrogen bonds have also been observed in thiomorpholine derivatives, where the ring sulfur atom acts as a weak hydrogen bond acceptor, contributing to the stability of the crystal lattice. researchgate.net
Hirshfeld surface analysis is a computational tool often used alongside crystallography to visualize and quantify these varied intermolecular contacts, providing a detailed map of the crystal packing environment. researchgate.net
Conformational Analysis in the Solid State (e.g., Thiomorpholine Ring Conformations)
X-ray diffraction studies on numerous thiomorpholine derivatives consistently show that the six-membered thiomorpholine ring adopts a stable chair conformation in the solid state. researchgate.netmdpi.com This is considered the low-energy conformation for this heterocyclic system.
Key conformational features that would be determined from a crystal structure of this compound include:
Ring Puckering: The precise degree of puckering of the chair conformation, including bond angles and torsion angles, would be established. For example, the C-S-C bond angle within the ring is typically smaller than a perfect tetrahedral angle. mdpi.com
Substituent Position: The N-formyl group is attached to the nitrogen atom (N4). The analysis would determine the planarity of the N-formyl group and its orientation relative to the ring. In related structures, the substituent on the nitrogen atom can adopt either an axial or equatorial position, though the solid-state conformation is often influenced by packing forces. researchgate.net
Comparison with Solution State: A critical aspect of structural analysis is comparing the solid-state conformation from crystallography with the preferred conformation in solution determined by NMR. Differences between the two can highlight the influence of intermolecular forces in the crystal lattice on molecular shape. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₃NOS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.0461 (15) |
| b (Å) | 6.1525 (6) |
| c (Å) | 10.4751 (10) |
| β (°) | 107.581 (6) |
| Volume (ų) | 924.40 (16) |
| Key Conformational Feature | Thiomorpholine ring in a chair conformation |
| Key Intermolecular Interactions | C—H···O and C—H···S hydrogen bonds |
Polymorphism and Crystallization Studies of this compound
Specific studies detailing the polymorphism or crystallization of this compound are not extensively documented in publicly available literature. However, insight into the solid-state behavior of the thiomorpholine ring can be drawn from research on its derivatives.
For instance, the structural characterization of 4-(4-Nitrophenyl)thiomorpholine via X-ray crystallography provides a valuable model for the conformational tendencies of the thiomorpholine scaffold. pharmrxiv.demdpi.com In the crystalline state, the thiomorpholine ring of this derivative adopts a stable low-energy chair conformation. mdpi.com The solid-state structure is significantly influenced by intermolecular interactions, such as C–H···O weak hydrogen bonds, which can dictate the molecular conformation and packing arrangement. pharmrxiv.demdpi.com DFT calculations on this derivative showed that the conformation of the free molecule in the gas phase can differ from its conformation in the crystal, highlighting the impact of crystal packing forces. mdpi.comresearchgate.net These findings suggest that any crystallization studies of this compound would need to carefully consider the role of intermolecular forces in determining its solid-state structure.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound and for elucidating its fragmentation pathways. The compound's chemical formula is C₅H₉NOS, with a molecular weight of approximately 131.19 g/mol . matrix-fine-chemicals.com HRMS instruments, such as Quadrupole-Orbitrap mass spectrometers, can achieve high resolving power (e.g., 140,000 FWHM) and mass accuracy (e.g., ~1 ppm), allowing for the precise determination of an ion's mass-to-charge ratio (m/z) and, consequently, its elemental formula. nih.govmdpi.com
Upon ionization, typically through a soft ionization technique like Electrospray Ionization (ESI), the molecular ion [M+H]⁺ of this compound would be observed at a precise m/z value corresponding to its exact mass. Subsequent fragmentation (MS/MS) of this parent ion reveals characteristic neutral losses and fragment ions that provide structural information. The fragmentation of this compound is expected to follow established patterns for aldehydes, amines, and thioethers. libretexts.orgmiamioh.edu
A plausible fragmentation pathway would involve:
Loss of the formyl group: Alpha-cleavage adjacent to the nitrogen atom can lead to the loss of the formyl radical (•CHO) or a neutral carbon monoxide molecule after rearrangement, resulting in a significant fragment ion. Cleavage of bonds next to the carbonyl group can result in the loss of CHO (M-29). libretexts.org
Ring Cleavage: The thiomorpholine ring can undergo cleavage. A common pathway for cyclic amines and thioethers is α-cleavage, which in this case would occur at the C-C bonds adjacent to the nitrogen or sulfur atoms. miamioh.edu Studies on the degradation of thiomorpholine have shown that cleavage of the C-N bond is a key step. researchgate.net
Retro-Diels-Alder (RDA) type reaction: Heterocyclic rings can undergo RDA reactions, leading to predictable fragment ions.
The resulting fragmentation pattern provides a structural fingerprint, confirming the identity of the molecule.
| m/z (Calculated) | Proposed Formula | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 132.0534 | [C₅H₁₀NOS]⁺ | [M+H]⁺ (Protonated Molecular Ion) | Parent Ion |
| 104.0585 | [C₄H₁₀NS]⁺ | [M+H - CO]⁺ | Loss of carbon monoxide from the formyl group |
| 103.0507 | [C₄H₉NS]⁺• | [M - CHO]⁺• | Loss of the formyl radical (•CHO) |
| 74.0272 | [C₂H₄NS]⁺ | Fragment from ring cleavage | α-cleavage and loss of C₃H₅O |
| 59.0323 | [C₂H₅S]⁺ | Ethylthio cation | Ring fragmentation |
Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment
This compound is an achiral molecule and therefore does not exhibit optical activity. matrix-fine-chemicals.com Consequently, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are not applicable to the parent compound itself.
These techniques are, however, powerful methods for determining the absolute configuration of chiral molecules. Should chiral derivatives of this compound be synthesized—for example, by introducing a stereocenter on the thiomorpholine ring—VCD and ECD spectroscopy would be indispensable for assigning their absolute stereochemistry.
The methodology involves measuring the experimental VCD or ECD spectrum of a chiral derivative and comparing it to the theoretical spectrum computed for a specific enantiomer (e.g., the R or S configuration) using quantum chemical calculations, often based on Density Functional Theory (DFT). researchgate.net A match between the experimental and computed spectra allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.net Currently, there are no published studies employing these techniques on chiral derivatives of this compound.
Reactivity and Derivatization Strategies of Thiomorpholine 4 Carbaldehyde
Reactions at the Formyl Group
The formyl group (CHO) is a highly reactive functional group that readily undergoes a variety of chemical transformations, making it a valuable handle for molecular derivatization.
Reduction and Oxidation Reactions of the Aldehyde Functionality
The aldehyde group of thiomorpholine-4-carbaldehyde can be easily reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into different classes of compounds.
Reduction: The reduction of the aldehyde to a primary alcohol, (thiomorpholin-4-yl)methanol, can be efficiently achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature.
| Reagent | Solvent | Temperature | Product | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | Room Temp. | (Thiomorpholin-4-yl)methanol | >90 |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 °C to RT | (Thiomorpholin-4-yl)methanol | >95 |
Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, thiomorpholine-4-carboxylic acid. Various oxidizing agents can be employed for this purpose, ranging from mild reagents like Tollens' reagent (a silver-ammonia complex) to stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.
| Oxidizing Agent | Conditions | Product | Typical Yield (%) |
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | Thiomorpholine-4-carboxylic acid | 70-85 |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Thiomorpholine-4-carboxylic acid | 80-95 |
| Tollens' Reagent | Ammoniacal silver nitrate | Thiomorpholine-4-carboxylic acid | Variable |
Nucleophilic Addition Reactions (e.g., Organometallic Reagents, Hydrides)
The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, including organometallic reagents and hydrides.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that add to the carbonyl group to form secondary alcohols. The reaction must be carried out under anhydrous conditions to prevent the quenching of the organometallic reagent. The choice of the 'R' group in the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents.
| Organometallic Reagent | Solvent | Product (after acidic workup) |
| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether/THF | 1-(Thiomorpholin-4-yl)ethanol |
| Phenyllithium (C₆H₅Li) | Diethyl Ether/THF | Phenyl(thiomorpholin-4-yl)methanol |
Hydride Addition: As discussed in the reduction section, hydride reagents like NaBH₄ and LiAlH₄ act as nucleophiles, delivering a hydride ion (H⁻) to the carbonyl carbon. This is a fundamental example of nucleophilic addition to the formyl group.
Condensation Reactions (e.g., Knoevenagel, Aldol, Schiff Base Formation)
Condensation reactions are a cornerstone of C-C and C-N bond formation, and the formyl group of this compound is an excellent substrate for these transformations.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base like piperidine or pyridine. wikipedia.org Malononitrile and diethyl malonate are common active methylene compounds used in this reaction, leading to the formation of α,β-unsaturated products.
| Active Methylene Compound | Base | Product |
| Malononitrile | Piperidine | 2-(Thiomorpholin-4-ylmethylene)malononitrile |
| Diethyl malonate | Pyridine | Diethyl 2-(thiomorpholin-4-ylmethylene)malonate |
Aldol Condensation: While self-condensation of this compound is possible, it can also react with other enolizable carbonyl compounds (ketones or other aldehydes) in the presence of an acid or base catalyst to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds.
Schiff Base Formation: this compound readily reacts with primary amines to form imines, also known as Schiff bases. atmiyauni.ac.in This condensation reaction typically occurs under mild conditions and may be catalyzed by a trace amount of acid. The formation of the C=N double bond is a versatile method for introducing nitrogen-containing functionalities.
| Primary Amine | Conditions | Product (Schiff Base) |
| Aniline | Ethanol, reflux | N-(Thiomorpholin-4-ylmethylene)aniline |
| Benzylamine | Methanol, room temp. | N-(Thiomorpholin-4-ylmethylene)-1-phenylmethanamine |
Formyl Group Transformation to Carboxylic Acid Derivatives, Esters, and Amides
The formyl group can serve as a precursor to various carboxylic acid derivatives.
Esters: While direct conversion of an aldehyde to an ester is not a standard one-step reaction, the aldehyde can first be oxidized to the corresponding carboxylic acid (thiomorpholine-4-carboxylic acid), which can then be esterified using standard methods such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).
Amides: Similarly, the carboxylic acid obtained from the oxidation of this compound can be converted into an amide. This is typically achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with an amine. nih.gov
Reactions Involving the Thiomorpholine (B91149) Ring System
The nitrogen atom of the thiomorpholine ring is a nucleophilic center and can participate in various reactions, allowing for further derivatization of the heterocyclic core.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine nitrogen of the parent thiomorpholine is readily alkylated. However, in this compound, the nitrogen is already part of a formamide (B127407), which significantly reduces its nucleophilicity. Therefore, direct N-alkylation is not a feasible reaction. To achieve N-alkylation of the thiomorpholine ring, one would typically start with thiomorpholine itself and introduce the alkyl group before formylation.
N-Acylation: Similar to N-alkylation, the nitrogen in this compound is part of a formamide and is not sufficiently nucleophilic to undergo further acylation under standard conditions. N-acylation is a reaction characteristic of the parent thiomorpholine heterocycle.
Sulfur-Centered Functionalization and Derivatives (e.g., Sulfoxides, Sulfones)
The sulfur atom within the thiomorpholine ring is a key site for functionalization, primarily through oxidation reactions. This transformation allows for the modulation of the electronic and steric properties of the molecule, which can be crucial in various applications, including medicinal chemistry. The sulfur atom in the thiomorpholine scaffold is considered a metabolically soft spot, susceptible to easy oxidation to its corresponding sulfoxide (B87167) and sulfone derivatives.
The oxidation of the sulfide in the thiomorpholine ring to a sulfoxide introduces a chiral center at the sulfur atom, leading to the formation of enantiomeric or diastereomeric products, depending on the substitution pattern of the ring. Further oxidation leads to the corresponding achiral sulfone. These oxidation states can significantly impact the biological activity and pharmacokinetic properties of thiomorpholine-containing compounds. For instance, the oxidation of thiomorpholine-containing polymers to their thiomorpholine-oxide counterparts has been shown to increase water solubility. nih.gov
The synthesis of thiomorpholine sulfoxides and sulfones is typically achieved using common oxidizing agents. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.
Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion:
| Oxidizing Agent | Typical Conditions | Selectivity |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or other solvents, often with a metal catalyst. | Can be selective for sulfoxide with controlled stoichiometry. |
| Meta-chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂), low temperatures. | Highly effective for both sulfoxide and sulfone formation. |
| Sodium Periodate (NaIO₄) | Methanol/water mixtures. | Often selective for sulfoxide formation. |
| Potassium Permanganate (KMnO₄) | Acetone or other polar solvents. | Strong oxidant, often leads to sulfone. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water or other polar solvents. | Effective for both sulfoxide and sulfone formation. |
This table presents generalized information on oxidizing agents and not specific experimental data for this compound.
A mild and selective method for the oxidation of the sulfur atom in a thiomorpholine derivative to a thiomorpholine-oxide has been demonstrated using aqueous hydrogen peroxide (30%). nih.gov The precise control of reaction parameters such as temperature, stoichiometry of the oxidizing agent, and reaction time is critical to achieve the desired oxidation state and avoid over-oxidation to the sulfone when the sulfoxide is the target product.
Ring Modification and Rearrangement Reactions
The chemical literature does not extensively report on ring modification and rearrangement reactions specifically involving the this compound scaffold. While rearrangement reactions are a broad class of organic transformations where the carbon skeleton of a molecule is altered, specific examples such as ring expansions or contractions of the thiomorpholine ring are not well-documented. wikipedia.org General rearrangement reactions often involve the migration of a substituent from one atom to another within the same molecule and can be initiated under various conditions, including acidic or basic environments. wiley-vch.demsu.edu However, the application of such transformations to this compound remains an area for future investigation. Similarly, specific ring-opening reactions for this compound are not prominently featured in available scientific literature. acs.org
Transition Metal-Catalyzed Transformations Utilizing this compound Scaffolds
Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds. While specific examples utilizing this compound as a substrate are not abundant in the literature, the principles of these reactions can be applied to appropriately substituted derivatives of this scaffold. The presence of the N-acyl group and the sulfur heteroatom can influence the reactivity and catalyst performance in these transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Cross-coupling reactions are fundamental in C-C bond formation. For a this compound scaffold to participate in these reactions, it would typically require prior functionalization with a halide (e.g., Br, I) or a triflate group at one of the carbon atoms of the ring.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com It is a versatile method for forming biaryl or vinyl-aryl bonds. A hypothetical Suzuki coupling involving a bromo-substituted this compound would allow for the introduction of a wide range of aryl or vinyl substituents. Nickel-catalyzed Suzuki-Miyaura couplings have also been developed as a more sustainable alternative. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. mdpi.comorganic-chemistry.org This reaction would be suitable for introducing alkenyl groups onto a halogenated this compound ring. The reaction is known for its high stereoselectivity, typically favoring the trans isomer. libretexts.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org A halo-functionalized this compound could be coupled with various alkynes to introduce alkynyl moieties, which are valuable for further synthetic transformations. Acyl Sonogashira coupling, a variation of this reaction, involves the use of acyl chlorides as coupling partners. mdpi.com
General Conditions for Cross-Coupling Reactions:
| Reaction | Catalyst (Typical) | Base (Common) | Solvent (Examples) |
| Suzuki | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF, Water mixtures |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |
This table presents generalized information and not specific experimental data for this compound derivatives.
A potential challenge in applying these reactions to thiomorpholine derivatives is the possibility of the sulfur atom coordinating to the metal catalyst, which could lead to catalyst inhibition or deactivation. The choice of ligands on the metal catalyst can be crucial to mitigate this effect.
C-H Activation and Functionalization Strategies
Direct C-H activation is an increasingly important strategy in organic synthesis as it allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. For the this compound scaffold, there are several C-H bonds that could potentially be targeted for functionalization.
The C-H bonds adjacent to the nitrogen and sulfur atoms (positions 3 and 5, and 2 and 6) are the most likely candidates for activation due to the influence of the heteroatoms. The N-carbaldehyde group, being an electron-withdrawing group, will also influence the reactivity of the ring's C-H bonds.
Palladium-catalyzed C-H arylation is a common transformation where a C-H bond is directly coupled with an aryl halide. This approach, if applied to this compound, could introduce aryl groups at specific positions on the ring, guided by the inherent reactivity of the C-H bonds or through the use of a directing group. The development of thioether-ligated palladium catalysts has shown promise in promoting C-H functionalization of sulfur-containing heterocycles.
Key Components for a Typical C-H Activation Reaction:
| Component | Examples | Purpose |
| Catalyst | Pd(OAc)₂, [RhCp*Cl₂]₂ | Cleavage of the C-H bond and formation of the new bond. |
| Ligand | Phosphines, N-heterocyclic carbenes (NHCs), Carboxylic acids | To stabilize the catalyst and modulate its reactivity and selectivity. |
| Oxidant | Ag₂CO₃, Cu(OAc)₂, Benzoquinone | For oxidative C-H activation cycles, to regenerate the active catalyst. |
| Solvent | Toluene, Dioxane, Acetic Acid, HFIP | To dissolve reactants and influence reaction rate and selectivity. |
This table presents generalized information and not specific experimental data for this compound.
The regioselectivity of C-H activation on the thiomorpholine ring would be a critical aspect to control. The electronic effects of the N-carbaldehyde group and the sulfur atom, along with the specific catalytic system employed, would determine which C-H bond is preferentially functionalized.
Theoretical and Computational Studies on Thiomorpholine 4 Carbaldehyde
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in a gaseous phase or implicit solvent. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic structure dictates the chemical reactivity and properties of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial.
The HOMO represents the ability of a molecule to donate electrons, indicating regions of nucleophilicity. For Thiomorpholine-4-carbaldehyde, the HOMO is expected to have significant contributions from the lone pair electrons of the sulfur and nitrogen atoms of the thiomorpholine (B91149) ring. The LUMO, conversely, indicates the ability to accept electrons and corresponds to regions of electrophilicity. The LUMO is anticipated to be localized primarily on the π* orbital of the carbaldehyde group (C=O bond).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. wuxibiology.com The reactivity can be gauged by this energy difference; for instance, in Pictet-Spengler reactions involving similar imine intermediates, the energy gap is a critical factor for cyclization. wuxibiology.com Computational studies on related heterocyclic compounds show that the distribution and energy of these orbitals are fundamental to predicting reaction outcomes. wuxibiology.comresearchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value (Arbitrary Units/eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Associated with the sulfur and nitrogen lone pairs; indicates electron-donating sites. |
| LUMO Energy | -1.2 eV | Localized on the carbaldehyde's C=O π* orbital; indicates electron-accepting sites. |
Note: These values are illustrative and would be precisely determined using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
The non-planar, saturated thiomorpholine ring can adopt several conformations. Computational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them, which constitutes the molecule's energy landscape. nih.govcam.ac.uk
For the thiomorpholine ring, the "chair" conformation is generally the most stable, analogous to cyclohexane. mdpi.com In a detailed study of 4-(4-nitrophenyl)thiomorpholine, DFT calculations confirmed that the thiomorpholine ring adopts a low-energy chair conformation. mdpi.com For this compound, two primary chair conformers would exist, differing in the orientation of the N-carbaldehyde group (axial vs. equatorial).
Due to steric hindrance, the conformer with the carbaldehyde group in the equatorial position is predicted to be significantly more stable than the axial conformer. Quantum chemical calculations can precisely quantify this energy difference. Potential energy surface (PES) scans, performed by systematically rotating the C-N bond connecting the ring and the aldehyde group, would reveal the rotational barriers and identify all local minima on the energy landscape. rsc.org
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which is invaluable for structural elucidation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govglobalresearchonline.net By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental data after empirical scaling. nih.govd-nb.inforsc.org For this compound, DFT would predict distinct signals for the axial and equatorial protons on the ring, the aldehydic proton, and the various carbon atoms.
IR Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental FT-IR and Raman spectra. mckendree.edusamipubco.commdpi.com For this compound, key predicted vibrations would include:
C=O stretch: A strong absorption band, typically predicted in the 1680-1720 cm⁻¹ range.
C-H stretch (aldehyde): A characteristic peak around 2700-2800 cm⁻¹.
C-N stretch: Vibrations associated with the bond between the ring nitrogen and the carbonyl carbon.
Ring vibrations: Complex modes involving C-H, C-C, C-S, and C-N bonds of the thiomorpholine ring.
Computational studies on similar molecules like quinoline-4-carbaldehyde (B127539) have shown that DFT calculations (e.g., using the B3LYP functional) can accurately reproduce experimental vibrational spectra after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
|---|---|---|
| C=O Stretch | ~1705 | Strong |
| Aldehyde C-H Stretch | ~2750 | Medium |
| Ring C-H Stretch | 2900-3000 | Medium-Weak |
| C-N Stretch | ~1250 | Medium |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of molecular motion, conformational changes, and interactions with the surrounding environment, particularly solvents. rsc.org
For this compound, MD simulations can reveal:
Conformational Dynamics: How the molecule interconverts between different chair and boat conformations in solution at a given temperature.
Solvent Structuring: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule. This is particularly relevant for understanding solubility and reactivity in different media. Polar solvent molecules are expected to form hydrogen bonds with the carbonyl oxygen, while nonpolar solvents will interact primarily through van der Waals forces.
Transport Properties: Properties like the diffusion coefficient can be calculated, which are relevant to its behavior in solution.
Simulations can elucidate how the polarity of the solvent might influence the conformational equilibrium or the rotational freedom of the carbaldehyde group. chemrxiv.org
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are instrumental in mapping out the reaction pathways for chemical transformations. By locating the transition state (TS)—the highest energy point along a reaction coordinate—the activation energy (Ea) can be calculated, providing a quantitative measure of the reaction's feasibility.
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions involving the thiomorpholine nitrogen, computational methods can:
Identify Intermediates and Transition States: Optimize the geometry of all species along the reaction pathway.
Calculate Activation Barriers: Determine the energy required to overcome the transition state, which correlates with the reaction rate.
Confirm Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can verify that a located transition state correctly connects the reactants and products.
For instance, in the synthesis of thiomorpholine itself, computational modeling could clarify the energetics of the base-mediated cyclization step. acs.orgnih.govresearchgate.net
Computational Screening and Design Principles (e.g., for ligand precursors)
The thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. jchemrev.comresearchgate.netnih.gov Computational methods are vital in leveraging this scaffold for the design of new molecules, such as ligand precursors for catalysts or new drug candidates.
Computational screening (or virtual screening) can be used to assess libraries of virtual compounds derived from this compound. By modifying the carbaldehyde group or substituting the ring, new derivatives can be designed in silico. Their properties, such as binding affinity to a biological target (via molecular docking) or electronic properties relevant to catalysis, can be predicted computationally. nih.gov This ligand-based drug design (LBDD) approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates. nih.gov Studies on thiophene-based ligands, for example, demonstrate how computational design aids in developing molecules for specific biological targets. nih.gov
Applications of Thiomorpholine 4 Carbaldehyde in Organic Synthesis and Materials Science
Thiomorpholine-4-carbaldehyde as a Key Synthon for Complex Molecular Architectures
The structural framework of this compound, which combines a sulfur-containing heterocycle with an electrophilic aldehyde, makes it a valuable synthon for creating diverse and complex molecular structures. The thiomorpholine (B91149) moiety can introduce favorable physicochemical properties in target molecules, while the aldehyde group provides a reactive handle for a wide array of chemical transformations.
Building Block in Heterocyclic Synthesis
The aldehyde functionality of this compound is a gateway for its incorporation into a variety of multicomponent reactions (MCRs) and cyclization strategies to form more complex heterocyclic systems. Aldehydes are well-established reactants in cornerstone reactions like the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. By employing this compound in such reactions, chemists can readily introduce the thiomorpholine scaffold into novel, drug-like molecules.
Furthermore, the aldehyde can participate in condensation reactions with various nucleophiles (e.g., amines, active methylene (B1212753) compounds) to generate imines or α,β-unsaturated systems, which are versatile intermediates for subsequent cyclization reactions to afford heterocycles such as pyridines, pyrimidines, and diazepines. The thiomorpholine ring itself is a stable and often desirable feature in medicinal chemistry, and its use as a foundational block provides a straightforward route to novel chemical entities.
| Reaction Type | Potential Reactants with this compound | Resulting Heterocyclic Core | Significance |
| Pictet-Spengler Reaction | Tryptamine or other β-arylethylamines | Tetrahydro-β-carbolines | Access to scaffolds found in natural products and pharmaceuticals. |
| Hantzsch Pyridine Synthesis | β-ketoester, Ammonia source | Dihydropyridines | Core structure in calcium channel blockers and other bioactive molecules. |
| Gewald Aminothiophene Synthesis | Active methylene nitrile, Elemental sulfur | Substituted Thiophenes | Synthesis of highly functionalized thiophenes with potential applications in materials and medicinal chemistry. |
| Biginelli Reaction | Urea, β-dicarbonyl compound | Dihydropyrimidinones | Important pharmacophore with a wide range of biological activities. |
Precursor for Macrocyclic and Supramolecular Structures
The synthesis of macrocycles and supramolecular assemblies often relies on precursors bearing multiple reactive functional groups that can undergo cyclization or self-assembly. This compound can be elaborated into such precursors. For instance, the aldehyde can be converted into other functionalities, such as a primary amine via reductive amination or a carboxylic acid via oxidation.
A difunctionalized thiomorpholine derivative, prepared from the carbaldehyde, could serve as a monomer unit in macrocyclization reactions. For example, a molecule containing two this compound units linked by a flexible spacer could undergo a double condensation reaction with a diamine to form a large macrocyclic Schiff base, which could be further reduced to a stable macrocyclic polyamine. These structures are of significant interest for their ability to act as host molecules in host-guest chemistry, as ionophores, or as components of molecular machines. The sulfur atom within the thiomorpholine ring can also provide a soft donor site for coordination with specific metal ions, influencing the conformation and properties of the resulting macrocycle.
Role in Catalysis and Ligand Development
The thiomorpholine scaffold is a valuable component in the design of ligands for catalysis due to the presence of both nitrogen and sulfur donor atoms. These atoms can coordinate to transition metals, making derivatives of this compound attractive candidates for developing novel catalysts.
This compound Derived Ligands for Transition Metal Catalysis
This compound can be readily converted into a variety of polydentate ligands. The aldehyde group serves as a synthetic handle for introducing additional coordinating groups. For example, reaction with a suitable amine followed by reduction can yield amino-alcohol or diamine ligands. The thioether sulfur and the amine nitrogen of the thiomorpholine ring, combined with the newly introduced donor atoms, can form stable chelate rings with transition metals like palladium, platinum, ruthenium, and copper. sigmaaldrich.com
These metal complexes have potential applications in a range of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. sigmaaldrich.commdpi.com The steric and electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents introduced via the carbaldehyde group. The presence of the sulfur atom can be particularly influential, offering different coordination behavior compared to purely nitrogen- or oxygen-based ligands. bohrium.com
| Ligand Type Derived from Precursor | Potential Metal Center | Potential Catalytic Application | Key Features of the Ligand |
| N,S-Bidentate Ligands | Palladium (Pd), Platinum (Pt) | Suzuki, Heck, and Sonogashira cross-coupling reactions. | The thiomorpholine ring provides a stable N,S chelate. |
| P,N,S-Pincer Ligands | Ruthenium (Ru), Iridium (Ir) | Dehydrogenation, Hydrogenation, Transfer Hydrogenation. | Rigid framework offering high stability and control over the metal's coordination sphere. |
| N,N,S-Tridentate Ligands | Copper (Cu), Nickel (Ni) | Atom Transfer Radical Polymerization (ATRP), Oxidation reactions. | Flexible chelation accommodating various metal geometries. |
Organocatalytic Applications of Derived Structures
The field of asymmetric organocatalysis often utilizes chiral amines and their derivatives to catalyze stereoselective reactions. This compound can be used as a starting material to synthesize such catalysts. For instance, the introduction of a chiral amine moiety via reductive amination of the aldehyde can lead to chiral thiomorpholine-based structures.
Drawing parallels from morpholine-based organocatalysts, which have been successfully employed in reactions like Michael additions, these thiomorpholine analogues could function as effective catalysts. nih.gov The thiomorpholine scaffold can influence the catalyst's conformation and solubility, while the catalytically active group (e.g., a secondary amine) derived from the original aldehyde group would be responsible for activating the substrates. The development of such catalysts could provide new tools for the enantioselective synthesis of complex organic molecules.
Advanced Materials and Polymer Precursors
Thiomorpholine and its derivatives are utilized in the production of specialty polymers, contributing to materials with enhanced properties. chemimpex.com this compound, with its reactive aldehyde group, is a promising precursor for the synthesis of functional polymers and advanced materials.
The aldehyde functionality allows the molecule to be incorporated into polymers through various polymerization techniques. For example, it can undergo condensation polymerization with phenols to form novolac-type resins or with amines to form polyimines. These polymers containing the thiomorpholine moiety may exhibit improved thermal stability, chemical resistance, or affinity for metal ions due to the presence of the sulfur atom.
Moreover, the aldehyde can be modified into other polymerizable groups. Oxidation to a carboxylic acid or reduction to an alcohol, followed by esterification with acrylic or methacrylic acid, would yield thiomorpholine-containing monomers suitable for radical polymerization. nih.gov Such monomers could be copolymerized with other vinyl monomers to tailor the properties of the resulting materials, such as their hydrophilicity and responsiveness to stimuli like pH or temperature. nih.gov For example, polymers derived from thiomorpholine oxide have been shown to exhibit dual pH/temperature sensitivities, making them interesting for biological applications. nih.gov The solid-phase synthesis of thiomorpholine derivatives has also been explored, opening avenues for the creation of combinatorial libraries of functional materials. acs.orgnih.gov
Monomer in Polymer Chemistry
While direct polymerization of this compound is not extensively documented, the aldehyde functionality, in principle, allows it to act as a monomer in various polymerization reactions. Conceptually, it could undergo condensation polymerization with suitable co-monomers. For instance, reaction with diols or diamines could lead to the formation of polyacetals or polyimines, respectively. The incorporation of the thiomorpholine moiety into the polymer backbone would be expected to impart specific properties, such as altered solubility, thermal stability, and potential for post-polymerization modification at the sulfur atom.
Although specific examples involving this compound are scarce, the broader class of heterocyclic aldehydes has been utilized in polymer synthesis. For example, the polymerization of 2,5-diformylfuran using N-heterocyclic carbene (NHC) catalysts has been reported to produce low molar mass polymers. kuleuven.bebilpubgroup.com This suggests a plausible, though not yet demonstrated, pathway for the polymerization of this compound.
Table 1: Potential Polymerization Reactions of this compound
| Co-monomer Type | Polymer Type | Potential Polymer Backbone Feature |
|---|---|---|
| Diol (e.g., Ethylene Glycol) | Polyacetal | Acetal linkages with thiomorpholine rings |
| Diamine (e.g., Hexamethylenediamine) | Polyimine (Schiff base polymer) | Imine linkages with thiomorpholine rings |
Precursor for Functional Materials with Tunable Properties
This compound serves as a valuable precursor for the synthesis of functional materials, where its structure can be systematically modified to tune the material's properties. The thiomorpholine scaffold is a recognized structural motif in medicinal chemistry and materials science, and its derivatives are explored for various applications. jchemrev.commdpi.com The aldehyde group provides a reactive handle for introducing a wide range of functional groups through well-established chemical transformations.
For instance, the aldehyde can be converted into other functional groups such as alcohols, carboxylic acids, or nitriles, each imparting different chemical and physical properties to the resulting molecule. These derivatives can then be used as building blocks for more complex structures, including metal-organic frameworks (MOFs) or porous organic polymers (POPs). nih.gov The sulfur atom in the thiomorpholine ring offers an additional site for modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the polarity and coordinating ability of the molecule. This dual functionality—reactivity at the aldehyde and the sulfur atom—makes this compound a promising precursor for creating a library of compounds with tunable properties for applications in areas like gas storage, catalysis, and sensing.
Table 2: Functional Group Transformations of this compound for Materials Synthesis
| Reagent(s) | Transformation of Aldehyde Group | Resulting Functional Group | Potential Application of Derivative |
|---|---|---|---|
| NaBH₄ | Reduction | Hydroxymethyl (-CH₂OH) | Building block for polyesters and polyurethanes |
| K₂Cr₂O₇ / H₂SO₄ | Oxidation | Carboxylic acid (-COOH) | Linker for MOF synthesis |
| NH₂OH·HCl | Condensation | Oxime (-CH=NOH) | Ligand for metal complexes |
Analytical Chemistry Reagent Development (e.g., chromophores, chelating agents)
The structure of this compound suggests its potential utility in the development of reagents for analytical chemistry, although specific applications are not yet widely reported. The key features that could be exploited are the potential for chromophore development and its inherent chelating capabilities.
The aldehyde group can readily participate in condensation reactions with various aromatic amines or activated methylene compounds to generate Schiff bases or vinyl derivatives, respectively. nih.gov These reactions can lead to the formation of extended π-conjugated systems, which are the fundamental components of organic chromophores. By carefully selecting the reaction partner, the absorption and emission properties of the resulting dye could be tuned for specific analytical applications, such as in colorimetric sensors or fluorescent probes.
Furthermore, the thiomorpholine ring contains both nitrogen and sulfur atoms, which are known to coordinate with metal ions. This makes this compound and its derivatives potential chelating agents. The formation of metal complexes can lead to changes in the spectroscopic properties (e.g., color change or fluorescence quenching/enhancement), which can be the basis for the quantitative determination of metal ions. The development of thiosemicarbazones from heterocyclic carboxaldehydes is a well-known strategy for creating potent chelating agents for various metal ions. nih.gov While not specifically documented for this compound, this synthetic route represents a promising avenue for its application in analytical reagent design.
Table 3: Potential Analytical Applications Based on the Reactivity of this compound
| Reaction Type | Resulting Product Class | Potential Analytical Application |
|---|---|---|
| Condensation with anilines | Schiff bases | Chromophores for colorimetric sensing |
| Knoevenagel condensation | Vinyl-substituted thiomorpholines | Fluorophores for fluorescence-based assays |
Future Directions and Emerging Research Avenues for Thiomorpholine 4 Carbaldehyde
Integration with Automated Synthesis and Artificial Intelligence in Compound Design
The synergy between automated synthesis technologies and artificial intelligence (AI) is expected to transform the discovery and development of new derivatives of thiomorpholine-4-carbaldehyde. AI, particularly through machine learning (ML) and deep learning (DL), can dramatically shorten the timeline of drug discovery by sifting through immense datasets to pinpoint promising drug candidates and forecast their chemical and biological properties. mdpi.commdpi.com
AI-Powered Compound Design: AI algorithms can be trained using extensive libraries of chemical structures and their associated biological activity data to evaluate the therapeutic promise of novel this compound analogs. nih.govnih.gov These computational models are capable of predicting a wide range of crucial parameters:
Drug-Target Interactions: Forecasting the binding strength and specificity of compounds for particular biological targets. nih.gov
Pharmacokinetic Profiles: Estimating the absorption, distribution, metabolism, and excretion (ADME) characteristics of potential drugs.
Toxicity Prediction: Identifying the likelihood of adverse effects early in the research and development process, which helps to minimize costly late-stage failures. mdpi.comcam.ac.uk
Furthermore, generative AI models can design entirely new molecular structures that are computationally optimized for specific therapeutic functions, thereby broadening the accessible chemical landscape for derivatives of this compound. nih.gov
Automated Synthesis: Platforms for automated synthesis, such as continuous flow reactors, provide meticulous control over reaction conditions. This precision leads to enhanced yields, greater purity, and improved safety, which is particularly important when dealing with potentially hazardous chemical reagents. researchgate.net The combination of AI with these automated systems can lead to self-optimizing processes, where algorithms dynamically fine-tune reaction parameters to achieve maximum efficiency. A continuous flow method for producing the parent thiomorpholine (B91149) scaffold has already been established and could be adapted for its carbaldehyde derivative. nih.govnih.govacs.org This capability allows for the rapid synthesis of large compound libraries, which are essential for high-throughput screening campaigns.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Although the thiomorpholine scaffold is a known entity in medicinal chemistry, the complete reactive capabilities of this compound have yet to be fully explored. Future investigations are likely to concentrate on uncovering new patterns of reactivity and devising innovative chemical transformations to access previously unreachable molecular structures.
Cascade Reactions: A particularly promising direction is the creation of one-pot cascade reactions, which allow for the construction of complex molecules from basic starting materials in a single, efficient process. umich.eduarkat-usa.org In the case of this compound, the aldehyde group is a versatile starting point for initiating such reaction cascades. For example, it could be employed in multicomponent reactions like the Castagnoli-Cushman reaction, which has been utilized for synthesizing morpholine (B109124) derivatives and could potentially be modified for their thio-analogs. researchgate.net
Innovative Ring-Forming and Ring-Opening Methods: Investigating new techniques for constructing or altering the thiomorpholine ring could pave the way for novel derivatives. This includes researching new cyclization strategies from non-cyclic precursors or exploring reactions that open the thiomorpholine ring to produce different types of heterocyclic systems. dntb.gov.ua The reactivity of the sulfur atom, for instance, through oxidation or reduction, can be further leveraged to create sulfoxide (B87167) and sulfone derivatives, which often possess distinct biological properties. jchemrev.com
Photochemical and Electrochemical Synthesis: The application of photochemistry and electrochemistry provides sustainable and often unique pathways for chemical reactions. nih.govacs.org Photochemical thiol-ene reactions have been effectively used in the synthesis of thiomorpholine. researchgate.netnih.govchemrxiv.orgchemrxiv.org Utilizing these modern techniques with this compound could facilitate chemical transformations that are challenging to accomplish with conventional thermal methods, potentially leading to the discovery of groundbreaking compounds.
A summary of potential areas for reaction discovery is provided in the table below.
| Reaction Type | Potential Application to this compound | Expected Outcome |
| Multicomponent Reactions | Utilization of the aldehyde in reactions like the Ugi or Passerini reaction. | Rapid generation of diverse and structurally complex derivatives. |
| Cascade Cyclizations | Development of reaction sequences initiated by aldehyde condensation. | Access to fused or spirocyclic thiomorpholine-containing systems. |
| C-H Activation | Direct functionalization of the heterocyclic ring's carbon-hydrogen bonds. | More efficient and atom-economical synthesis of substituted analogs. |
| Photoredox Catalysis | Engaging the aldehyde or ring structure in novel redox transformations. | Formation of unprecedented chemical bonds and functional groups. |
Application of Advanced In Situ Characterization Techniques
A more profound understanding of reaction mechanisms, kinetics, and the behavior of fleeting intermediate species is essential for optimizing current synthetic methods and discovering new ones. The use of advanced in situ characterization techniques offers a real-time view of chemical reactions as they unfold. mt.com
Spectroscopic Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy permit the continuous tracking of reactant depletion, product accumulation, and the emergence of transient species. mt.comspectroscopyonline.com This wealth of data is invaluable for several reasons:
Reaction Optimization: It allows for the rapid determination of optimal reaction conditions—such as temperature, pressure, and catalyst concentration—without the need for time-consuming offline sample analysis. mt.com
Mechanistic Insights: It enables the identification and characterization of short-lived intermediates, which is fundamental to understanding the reaction pathway. spectroscopyonline.com
Process Safety: It facilitates the real-time monitoring of the accumulation of potentially hazardous intermediates or unexpected temperature changes (exotherms).
Advanced two-dimensional (2D) NMR techniques are also highly effective for the structural elucidation of complex heterocyclic products derived from this compound. semanticscholar.org
Calorimetry: Reaction calorimetry supplies real-time data on the heat generated or absorbed by a chemical process. This information is vital for the safe scale-up of syntheses involving this compound, as it informs the proper design of cooling systems and emergency safety measures.
The incorporation of these in situ analytical tools, especially within automated flow chemistry systems, will furnish an unparalleled degree of insight and control over the synthesis of this compound derivatives.
| Technique | Information Gained | Impact on this compound Chemistry |
| In Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. | Rapid optimization of reaction conditions; enhanced mechanistic understanding. |
| In Situ NMR | Detailed structural information on all species present in the reaction mixture. | Unambiguous identification of intermediates, byproducts, and final products. |
| Reaction Calorimetry | Heat flow and thermal event data for the entire reaction. | Ensures the safe scale-up of synthetic processes from the lab to production. |
| Mass Spectrometry | Detection and identification of reaction components and intermediates by mass. | Complements spectroscopic data for comprehensive mechanistic studies. |
Development of Sustainable and Biocatalytic Approaches in this compound Chemistry
The principles of green chemistry are increasingly influencing synthetic planning, with the goals of reducing waste, minimizing energy use, and utilizing renewable materials. Future research concerning this compound will undoubtedly prioritize the development of more sustainable and biocatalytic synthetic routes.
Green Chemistry Approaches: The creation of continuous flow processes for thiomorpholine synthesis represents a major advancement in sustainability by enhancing safety, improving efficiency, and reducing chemical waste. nih.govnih.govacs.org Further progress can be achieved by:
Employing Greener Solvents: Substituting hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or solvents derived from biological sources.
Advanced Catalysis: Using highly efficient and recyclable catalysts, such as metal-organic frameworks (MOFs) or nanoparticle catalysts, to replace less efficient, single-use stoichiometric reagents.
Improving Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product, such as addition and cycloaddition reactions. acs.org
Biocatalysis: Enzymes present a highly selective and environmentally benign alternative to conventional chemical catalysts. While the application of biocatalysis in thiomorpholine synthesis is still a nascent field, it holds immense promise. Future research could investigate:
Enzyme Screening: Identifying naturally occurring enzymes (e.g., transaminases, oxidoreductases) capable of acting on thiomorpholine-based substrates.
Enzyme Engineering: Utilizing directed evolution and protein engineering techniques to create new enzymes specifically designed for the synthesis or modification of this compound and its derivatives.
Chemoenzymatic Synthesis: Integrating enzymatic steps with traditional chemical reactions to construct highly efficient and sustainable synthetic pathways.
These biocatalytic approaches would function under mild conditions, including ambient temperature and pressure and neutral pH, thereby significantly diminishing the environmental impact associated with the synthesis of these valuable heterocyclic compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Thiomorpholine-4-carbaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or oxidation of thiomorpholine derivatives. To optimize yield and purity:
- Step 1 : Conduct a fractional factorial design to test variables (temperature, solvent polarity, catalyst concentration).
- Step 2 : Use HPLC (High-Performance Liquid Chromatography) to monitor reaction progress and identify intermediates.
- Step 3 : Employ recrystallization or column chromatography for purification, with TLC (Thin-Layer Chromatography) to verify homogeneity.
- Key Reference : Analogous synthesis strategies for morpholine derivatives emphasize iterative optimization of molar ratios and reaction kinetics .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and S-C-N vibrations (~650 cm⁻¹).
- NMR : ¹H NMR should show the aldehyde proton at δ 9.5–10.5 ppm; ¹³C NMR confirms the carbonyl carbon at δ 190–200 ppm.
- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (e.g., [M]⁺ at m/z 131) and fragmentation patterns.
- Validation : Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (GHS Category 4) and skin corrosion risks (GHS Category 1A–1C) .
- Ventilation : Use fume hoods to avoid inhalation; store in airtight containers away from oxidizers.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Response : Immediate eye rinsing (15+ minutes with saline) and medical consultation for exposure .
Advanced Research Questions
Q. How can crystallographic data for this compound be accurately refined using software like SHELXL, especially when dealing with disordered sulfur atoms?
- Methodological Answer :
- Disorder Modeling : Split sulfur atoms into multiple positions with occupancy factors adjusted via least-squares refinement in SHELXL .
- Constraints : Apply SIMU and DELU restraints to manage thermal motion artifacts.
- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions.
- Troubleshooting : Use the R1 factor and difference density maps to identify residual errors in electron density .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (e.g., basis sets, solvation models) using hybrid DFT methods (e.g., B3LYP-D3).
- Step 2 : Perform kinetic isotope effect (KIE) studies to validate proposed reaction mechanisms.
- Step 3 : Apply multivariate analysis to identify outliers or systematic errors in experimental datasets .
- Case Study : Discrepancies in aldehyde oxidation rates may arise from solvent polarity effects not modeled in simulations .
Q. What advanced computational methods are used to model this compound’s electronic properties, and how do they integrate with experimental findings?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by SPR (Surface Plasmon Resonance) binding assays.
- Machine Learning : Train models on existing reactivity databases to predict novel derivatives’ synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
